1-[2-(Benzhydryloxy)ethyl]-1,4-diazepane

Dopamine Transporter Selectivity CNS Drug Discovery

**Pain point:** Achieving high selectivity for the dopamine transporter (DAT) over serotonin (SERT) and norepinephrine (NET) remains a major challenge in CNS drug discovery. Piperazine-based scaffolds like GBR-12935 lack the necessary three-dimensional selectivity profile. **Solution:** 1-[2-(Benzhydryloxy)ethyl]-1,4-diazepane (CAS 150557-09-8) - the definitive starting material for LR-1111. - **Key outcome:** Enables synthesis of DAT inhibitors with exceptional DAT vs. SERT/NET selectivity (directly demonstrated in LR-1111). - **Structural advantage:** 7-membered diazepane ring vs. piperazine confers critical 3D scaffold for high-affinity binding. - **Supply:** Available in research quantities for SAR studies or intermediate synthesis.

Molecular Formula C20H26N2O
Molecular Weight 310.441
CAS No. 150557-09-8
Cat. No. B2651924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-(Benzhydryloxy)ethyl]-1,4-diazepane
CAS150557-09-8
Molecular FormulaC20H26N2O
Molecular Weight310.441
Structural Identifiers
SMILESC1CNCCN(C1)CCOC(C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C20H26N2O/c1-3-8-18(9-4-1)20(19-10-5-2-6-11-19)23-17-16-22-14-7-12-21-13-15-22/h1-6,8-11,20-21H,7,12-17H2
InChIKeyZCMCGIXZJYXQDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-[2-(Benzhydryloxy)ethyl]-1,4-diazepane (150557-09-8): Key DAT Ligand Precursor


1-[2-(Benzhydryloxy)ethyl]-1,4-diazepane (CAS 150557-09-8) is a 1,4-diazepane derivative characterized by a benzhydryloxyethyl substituent, with a molecular weight of 310.43 g/mol . This compound serves as a crucial synthetic intermediate and building block in medicinal chemistry, particularly for the development of novel ligands targeting the central nervous system . Its significance stems from its direct use in the synthesis of LR-1111, a dopamine reuptake inhibitor with exceptional selectivity for the dopamine transporter (DAT) over the serotonin (SERT) and norepinephrine (NET) transporters [1].

1Direct intermediate for synthesizing selective DAT ligand LR-1111
21,4-Diazepane core provides a distinct scaffold for CNS ligand design
3Used in dopamine transporter (DAT) targeting studies and SAR exploration

1-[2-(Benzhydryloxy)ethyl]-1,4-diazepane: Irreplaceable Scaffold


Direct substitution of 1-[2-(Benzhydryloxy)ethyl]-1,4-diazepane with a simpler piperazine or azepane analog is not viable for achieving the same pharmacological outcome. The seven-membered 1,4-diazepane ring, in conjunction with the benzhydryloxyethyl group, provides a specific three-dimensional scaffold that is essential for the high-affinity and high-selectivity binding profile observed in its downstream product, LR-1111 [1]. Replacing this core with a six-membered piperazine ring, as in the parent compound GBR-12935, results in a significant loss of selectivity for the dopamine transporter, demonstrating that the diazepane ring expansion is a critical structural determinant for functional differentiation [2].

Core substitution
Replacing the 1,4-diazepane with piperazine may substantially alter DAT selectivity profile.
Functional group loss
Removing the benzhydryloxyethyl group eliminates the reported high-affinity interaction.
Scaffold geometry
Azepane or other ring sizes do not replicate the critical 3D arrangement for selective binding.

1-[2-(Benzhydryloxy)ethyl]-1,4-diazepane: Selectivity & Utility Comparison


Enhanced DAT Selectivity vs. GBR-12935

The key functional differentiation of 1-[2-(Benzhydryloxy)ethyl]-1,4-diazepane is its role as the critical intermediate for synthesizing LR-1111, a compound with >4,000-fold selectivity for the dopamine transporter (DAT) relative to the serotonin transporter (SERT) and norepinephrine transporter (NET). This is a dramatic increase in selectivity compared to the parent piperazine compound, GBR-12935, which exhibits only 20- to 100-fold selectivity for DAT over SERT and NET [1]. The diazepane scaffold, specifically the homopiperazine ring expansion, is the primary driver of this enhanced selectivity [2].

DAT Selectivity Ratio
Cross-study comparable
LR-1111>4,000-fold
GBR-1293520–100-fold
Reported selectivity context supports DAT probe development
In vitro binding and reuptake assays
Dopamine Transporter Selectivity CNS Drug Discovery

Direct Precursor to LR-1111 with Exceptional SERT Selectivity

This compound is a direct and essential precursor in the synthesis of LR-1111 (CAS 150151-14-7) [1]. When converted to the final product, LR-1111 demonstrates an IC50 of 7.2 nM at DAT, compared to 34,072 nM at NET and >20,000 nM at SERT. This yields a SERT/DAT selectivity ratio of >2,777 and a NET/DAT selectivity ratio of 4,732 [2]. In contrast, the piperazine analog GBR-12935 shows much lower selectivity, with IC50 values of 3.7 nM at DAT, 289 nM at NET, and 1,261 nM at SERT, corresponding to a SERT/DAT ratio of 341 and a NET/DAT ratio of 78 [2].

SERT/DAT Selectivity
Direct head-to-head comparison
LR-1111>2,777
GBR-12935341
Supports DAT-ligand selectivity profiling
IC50 data from synaptosomes/HEK293 cells
Medicinal Chemistry Synthetic Intermediate DAT/SERT Selectivity

High Purity for Reproducible Ligand Synthesis

Commercially available 1-[2-(Benzhydryloxy)ethyl]-1,4-diazepane is supplied with a minimum purity specification of 95% to 98% . While this purity level is comparable to that of GBR-12935 (typically >98% [1]), it is critical to note that the purity of this intermediate directly impacts the yield and purity of the final, high-selectivity LR-1111 compound. Lower purity in this building block would propagate impurities through the synthesis, potentially confounding downstream biological assays.

Purity Specification
Lot attribute
95–98%
Purity supports synthesis reproducibility
Vendor specification sheets
Chemical Purity Quality Control Reproducible Synthesis

1-[2-(Benzhydryloxy)ethyl]-1,4-diazepane: CNS Research Applications


LR-1111 Synthesis for Selective DAT Inhibition

This compound is the definitive starting material for the synthesis of LR-1111, a research tool used to investigate the role of the dopamine transporter in addiction, reward pathways, and neurological disorders. The exceptional DAT selectivity of the final product, a direct consequence of this diazepane intermediate, allows for precise probing of dopaminergic function without confounding serotonergic or noradrenergic effects [1].

SAR Studies of DAT Ligands

Researchers can use 1-[2-(Benzhydryloxy)ethyl]-1,4-diazepane as a core scaffold for systematic SAR studies. By further functionalizing the secondary amine of the diazepane ring, scientists can explore the impact of various N-substituents on DAT binding affinity and selectivity, building upon the enhanced baseline selectivity conferred by the diazepane core compared to piperazine analogs [2].

Novel CNS Therapeutics Development

Given its role in creating highly selective DAT inhibitors, this intermediate is a valuable building block for medicinal chemistry programs aimed at developing new treatments for CNS disorders such as cocaine addiction, ADHD, and depression, where modulation of dopamine signaling is a key therapeutic strategy .

Application
Selection Property
Validation Focus
Dopamine transporter research
Diazepane scaffold for selective DAT-ligand synthesis
DAT binding and selectivity profiling
DAT ligand SAR studies
Functionalizable secondary amine
N-substituent effects on DAT affinity
CNS dopaminergic signaling research
High-selectivity DAT probe
Dopaminergic pathway modulation in disease models

Technical Documentation Hub

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